6-Fluoro-2-methylquinolin-5-amine
CAS No.:
Cat. No.: VC14261633
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H9FN2 |
---|---|
Molecular Weight | 176.19 g/mol |
IUPAC Name | 6-fluoro-2-methylquinolin-5-amine |
Standard InChI | InChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3 |
Standard InChI Key | YOQADHGBMFCUMX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)C(=C(C=C2)F)N |
6-Fluoro-2-methylquinolin-5-amine, with the CAS number 79821-11-7, is a quinoline derivative that has garnered attention in various chemical and pharmaceutical studies. This compound is also known as 6-fluoro-2-methylquinolin-5-amine or 5-quinolinamine, highlighting its structural features and functional groups . Despite its specific applications not being widely documented in the provided search results, quinoline derivatives are generally known for their diverse biological activities, including antimalarial, antibacterial, and antiproliferative properties.
Biological Activities of Quinoline Derivatives
While specific biological data for 6-Fluoro-2-methylquinolin-5-amine is limited, quinoline derivatives in general exhibit a range of biological activities:
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Antimalarial Activity: Quinoline derivatives are well-known for their antimalarial properties. For instance, chloroquine and its analogs have been used to treat malaria. Recent studies have shown that modifications to the quinoline ring, such as introducing fluorine or chlorine atoms, can enhance antimalarial efficacy .
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Antiproliferative Activity: Some quinoline derivatives have demonstrated antiproliferative effects against various cancer cell lines. These compounds often feature halogen or arylvinyl substituents, which contribute to their activity .
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Antimicrobial Activity: Certain quinoline derivatives have shown antimicrobial properties, particularly against bacteria and fungi. The presence of electron-withdrawing groups can enhance this activity .
Research Findings and Potential Applications
Given the lack of specific research findings on 6-Fluoro-2-methylquinolin-5-amine, it is essential to consider the broader context of quinoline derivatives. These compounds are versatile and have been explored in various therapeutic areas:
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